molecular formula C11H13N3O B13184811 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline

Cat. No.: B13184811
M. Wt: 203.24 g/mol
InChI Key: BGKOOBOYVZUWAN-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound has an ethoxy group attached to the pyrazole ring and an aniline group attached to the fourth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline typically involves the reaction of 3-ethoxy-1H-pyrazole with aniline under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the ethoxy or aniline group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)nitrobenzene.

    Reduction: Formation of reduced derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)cyclohexylamine.

    Substitution: Formation of substituted derivatives such as 4-(3-ethoxy-1H-pyrazol-1-yl)chlorobenzene.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-1H-pyrazol-1-yl)aniline: Similar structure but with a methyl group instead of an ethoxy group.

    4-(3-Phenyl-1H-pyrazol-1-yl)aniline: Similar structure but with a phenyl group instead of an ethoxy group.

    4-(3-Chloro-1H-pyrazol-1-yl)aniline: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interactions with molecular targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-ethoxypyrazol-1-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-2-15-11-7-8-14(13-11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3

InChI Key

BGKOOBOYVZUWAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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